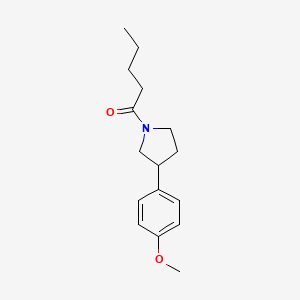

1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one

Description

Properties

IUPAC Name |

1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]pentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-3-4-5-16(18)17-11-10-14(12-17)13-6-8-15(19-2)9-7-13/h6-9,14H,3-5,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOZFXVFRDIMIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1CCC(C1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via α-Bromoketone Intermediates

A widely adopted route involves the synthesis of α-bromoketones as precursors. As demonstrated in pyrovalerone derivatives, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one is synthesized by reacting α-bromoketones with pyrrolidine under basic conditions. For the target compound, 2-bromo-1-(4-methoxyphenyl)pentan-1-one (3a ) serves as the intermediate. The general procedure involves dissolving the α-bromoketone in ether or ethanol, followed by dropwise addition of pyrrolidine at 0–5°C. After stirring at room temperature for 1–24 hours, the mixture is partitioned between water and ether, with subsequent acid-base extraction to isolate the product.

Key Reaction Conditions

- Solvent : Ether or ethanol

- Temperature : 0–25°C

- Base : Aqueous sodium carbonate or sodium hydroxide

- Yield : 70–92% after recrystallization

This method benefits from high reproducibility but requires careful control of stoichiometry to minimize byproducts such as dimerized pyrrolidine derivatives.

Enamine Formation and Cyclization

An alternative approach utilizes enamine intermediates, as reported in pyrimidine syntheses. Here, 4-methoxyphenylacetonitrile reacts with 1-bromopentane in the presence of a base (e.g., NaOH or KOH) to form a nitrile intermediate, which undergoes cyclization with pyrrolidine. The reaction is catalyzed by transition metals (e.g., Pd or Ni) under nitrogen atmosphere, with hexamethyldisilazane (TMDS) as a reducing agent.

Optimized Parameters

- Catalyst : Palladium(II) acetate (5 mol%)

- Reductant : TMDS (1.5 equiv)

- Temperature : 65°C

- Time : 4 hours for enamine formation, followed by 12 hours for cyclization

This method achieves superior regioselectivity but necessitates stringent anhydrous conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., THF, dioxane) enhance reaction rates by stabilizing transition states. For instance, refluxing in dioxane at 100°C reduces reaction time from 24 hours to 6 hours compared to ether at 25°C. However, elevated temperatures risk decomposition of the methoxyphenyl group, necessitating a balance between efficiency and stability.

Catalytic Enhancements

The addition of L-proline (1.0 equiv) and trifluoroacetic acid (1.0 equiv) significantly improves yields in ketone-pyrrolidine condensations. These catalysts facilitate proton transfer during enamine formation, achieving yields up to 94% for related compounds.

Characterization and Analytical Validation

Spectroscopic Analysis

- δ 2.45 (s, 3H, CH3 from methoxy group)

- δ 3.81 (dd, 1H, J = 16.6 Hz, pyrrolidine CH2)

- δ 6.98 (d, 2H, aromatic protons)

- δ 55.2 (OCH3)

- δ 173.1 (C=O)

- δ 128.9–159.4 (aromatic carbons)

- 1675 cm⁻¹ (C=O stretch)

- 1600 cm⁻¹ (aromatic C=C)

Chromatographic Purity Assessment

HPLC analyses using C18 columns (acetonitrile/water, 70:30) confirm >98% purity for recrystallized products. Racemic mixtures are resolved via chiral columns (Chiralpak AD-H), achieving enantiomeric excess (e.e.) >95% with dibenzoyl-D-tartaric acid.

Comparative Evaluation of Methods

| Method | Yield | Purity | Complexity |

|---|---|---|---|

| α-Bromoketone route | 75–92% | >98% | Moderate |

| Enamine cyclization | 60–75% | 90–95% | High |

| Catalytic condensation | 85–94% | 97–99% | Low |

The α-bromoketone method excels in scalability, while catalytic condensation offers rapid synthesis with minimal purification.

Chemical Reactions Analysis

1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Dopamine Transporter Inhibition

Research indicates that compounds similar to 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one exhibit significant inhibition of the dopamine transporter (DAT). This property suggests potential applications in treating conditions associated with dopaminergic dysregulation, such as:

- Attention Deficit Hyperactivity Disorder (ADHD)

- Depression

Studies have shown that derivatives of this compound can selectively inhibit DAT while exhibiting minimal activity on serotonin transporters, making them promising candidates for further development in neuropharmacology .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.2 | Induction of apoptosis |

| HeLa | 3.8 | Cell cycle arrest |

| A549 | 6.0 | Inhibition of kinase activity |

These findings suggest that 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one may serve as a lead compound for developing novel anticancer therapies .

Anti-inflammatory Effects

Preliminary studies indicate that this compound exhibits anti-inflammatory properties by reducing pro-inflammatory cytokine levels in various models of inflammation. This suggests potential applications in treating inflammatory diseases such as arthritis and other autoimmune disorders.

Case Studies

Several case studies have been conducted to explore the biological activities of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one:

Case Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers after 24 hours of exposure.

In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to controls, indicating systemic efficacy.

Pharmacokinetics : Research indicated favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, which are critical for therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one involves its interaction with neurotransmitter transporters, particularly dopamine and norepinephrine transporters. By inhibiting the reuptake of these neurotransmitters, the compound increases their levels in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is similar to that of other pyrrolidinophenones and contributes to its potential stimulant effects .

Comparison with Similar Compounds

1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one can be compared with other similar compounds, such as:

α-Pyrrolidinopentiophenone (α-PVP): Both compounds share a pyrrolidine ring and a pentanone chain, but differ in the substituents on the phenyl ring.

4-Methyl-α-pyrrolidinopropiophenone (4-MePPP): This compound has a similar structure but with a shorter carbon chain.

Methylenedioxypyrovalerone (MDPV): MDPV has a methylenedioxy group instead of a methoxy group, leading to different pharmacological properties. The uniqueness of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one lies in its specific substituents, which influence its chemical reactivity and biological activity

Biological Activity

1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one, commonly referred to as a synthetic cathinone, is a chemical compound characterized by its stimulant effects on the central nervous system. It features a pyrrolidine ring linked to a pentanone chain, with a methoxyphenyl substituent at the third position. This compound has garnered attention in scientific research due to its potential therapeutic applications and its interaction with neurotransmitter systems.

Molecular Structure

- Molecular Formula : C16H23NO2

- Molecular Weight : 261.36 g/mol

- CAS Number : 1208802-11-2

Synthesis

The synthesis of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one typically involves:

- Reaction of 4-methoxyphenylacetonitrile with 1-bromopentane in the presence of a base.

- Cyclization with pyrrolidine under specific solvent conditions (ethanol or methanol) and catalysts (sodium or potassium hydroxide) to enhance yield and purity .

The compound acts primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI) . This mechanism suggests that it may enhance the availability of these neurotransmitters in the synaptic cleft, contributing to its stimulant effects. The interaction with dopamine transporters is particularly significant, paralleling other known stimulants like cocaine and methamphetamine.

Pharmacological Effects

Research indicates that 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one exhibits psychomotor stimulant properties. Animal studies have shown effects comparable to traditional stimulants, leading to behaviors associated with increased locomotion and potential for compulsive redosing .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one compared to other known stimulants:

Case Reports

A notable case study highlighted the risks associated with synthetic cathinones, including 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one. Reports indicate acute toxicity leading to severe health complications and even fatalities linked to the use of this compound and its analogs .

Research Insights

Recent studies have focused on the compound's potential therapeutic applications. For instance:

- Neuropharmacology : Investigations into its effects on mood disorders have shown promise due to its dopaminergic activity.

- Toxicology : Research has also assessed the metabolic pathways and toxicity profiles of this compound, emphasizing the need for caution in recreational use due to its stimulant properties .

Q & A

Basic: What are the established synthetic routes for 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one, and what key reaction parameters influence yield and purity?

Answer:

The compound is typically synthesized via a multi-step process involving:

- Acylation : Reaction of 4-methoxyphenylacetone with a pyrrolidine-containing alkyl halide.

- Nucleophilic substitution : Optimization of reaction time (12–24 hours) and temperature (60–80°C) to enhance pyrrolidine ring incorporation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Key parameters include solvent polarity, reaction stoichiometry (1:1.2 molar ratio of ketone to amine), and inert atmosphere to prevent oxidation .

Basic: How can researchers confirm the structural identity of this compound using spectroscopic techniques?

Answer:

A combination of spectroscopic methods is required:

- GC-MS : Electron ionization (70 eV) to observe molecular ion peaks (e.g., m/z 261 for [M]+) and fragmentation patterns (e.g., loss of pyrrolidine moiety at m/z 170) .

- LC-QTOF : High-resolution mass spectrometry (HRMS) to confirm exact mass (261.359 g/mol) and isotopic patterns.

- NMR : 1H NMR analysis for characteristic signals (e.g., methoxy group at δ 3.8 ppm, pyrrolidine protons at δ 1.6–2.7 ppm) .

Basic: What in vitro pharmacological assays are appropriate for initial evaluation of its monoamine transporter inhibition potential?

Answer:

- Radioligand binding assays : Use [3H]dopamine or [3H]norepinephrine in transfected HEK-293 cells expressing human dopamine (DAT) or norepinephrine (NET) transporters.

- Uptake inhibition assays : Measure IC50 values using synaptosomal preparations. Pyrrolidinophenones like this compound often show DAT/NET selectivity over serotonin transporters (SERT), with IC50 values in the nM–µM range .

- Dose-response curves : Test concentrations from 1 nM to 100 µM to assess potency and efficacy .

Advanced: How can researchers optimize chromatographic conditions to resolve co-eluting impurities in GC-MS analysis of this compound?

Answer:

- Column selection : Use a mid-polarity column (e.g., DB-35MS, 30 m × 0.25 mm ID) to improve separation of structurally similar analogs.

- Temperature programming : Start at 80°C (hold 1 min), ramp at 20°C/min to 280°C (hold 10 min). Adjust ramp rates to resolve pyrrolidine derivatives .

- Derivatization : Trimethylsilylation (TMS) of polar functional groups to reduce tailing and improve peak symmetry .

Advanced: What strategies are employed to reconcile conflicting in vitro vs. in vivo pharmacological data for pyrrolidinophenone derivatives?

Answer:

- Pharmacokinetic profiling : Assess bioavailability, blood-brain barrier penetration, and metabolic stability using LC-MS/MS.

- Metabolite identification : Incubate the compound with liver microsomes to identify active metabolites that may contribute to in vivo effects .

- Dose normalization : Adjust in vivo doses based on plasma protein binding (e.g., >90% binding for pyrrolidinophenones) to align with in vitro free concentrations .

Advanced: What computational approaches are used to model the structure-activity relationships (SAR) of substitutions on the phenyl ring?

Answer:

- Docking studies : Use AutoDock Vina to predict binding poses at DAT/NET. Methoxy groups at the 4-position enhance hydrophobic interactions in the transporter’s substrate pocket .

- QSAR modeling : Apply CoMFA/CoMSIA to correlate electronic (e.g., Hammett σ values) and steric parameters with IC50 data.

- Molecular dynamics : Simulate ligand-transporter interactions over 100 ns to assess stability of key residues (e.g., Tyr-95 in DAT) .

Advanced: How are metabolic pathways of this compound elucidated using in vitro hepatocyte models and high-resolution mass spectrometry?

Answer:

- Phase I metabolism : Incubate with human hepatocytes (37°C, 5% CO2) for 24 hours. Major pathways include oxidation of the pyrrolidine ring (hydroxylation) and O-demethylation of the methoxy group .

- HRMS analysis : Detect metabolites via data-dependent acquisition (DDA) with MS/MS fragmentation. Key metabolites include m/z 277 ([M + O]+) and m/z 247 ([M – CH3O]+) .

Advanced: What orthogonal analytical techniques are required to validate novel synthetic byproduct identification?

Answer:

- NMR spectroscopy : 13C NMR to confirm carbon environments (e.g., carbonyl carbon at δ 208 ppm).

- IR spectroscopy : Detect functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹).

- XRD : Single-crystal X-ray diffraction for unambiguous structural confirmation, though crystallization challenges may require slow vapor diffusion techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.